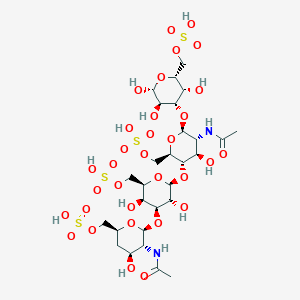

Keratan

Beschreibung

Eigenschaften

CAS-Nummer |

69992-87-6 |

|---|---|

Molekularformel |

C28H48N2O32S4 |

Molekulargewicht |

1052.9 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,6S)-3-acetamido-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C28H48N2O32S4/c1-8(31)29-15-11(33)3-10(4-52-63(40,41)42)56-26(15)62-24-18(35)13(6-54-65(46,47)48)58-28(21(24)38)60-22-14(7-55-66(49,50)51)59-27(16(19(22)36)30-9(2)32)61-23-17(34)12(5-53-64(43,44)45)57-25(39)20(23)37/h10-28,33-39H,3-7H2,1-2H3,(H,29,31)(H,30,32)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t10-,11-,12+,13+,14+,15+,16+,17-,18-,19+,20+,21+,22+,23-,24-,25+,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

KXCLCNHUUKTANI-RBIYJLQWSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Intricate Architecture of Keratan Sulfate: A Technical Guide for Researchers

An in-depth exploration of the structure, analysis, and signaling roles of keratan sulfate (B86663), a complex glycosaminoglycan vital to numerous biological processes.

This compound sulfate (KS) is a unique sulfated glycosaminoglycan (GAG) distinguished by its repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc). Unlike other GAGs, it lacks a uronic acid component.[1] Found predominantly in the cornea, cartilage, and bone, with significant presence in the central nervous system, KS plays a critical role in tissue hydration, matrix organization, and cellular signaling.[2][3] This technical guide provides a comprehensive overview of the core structure of this compound sulfate, detailed experimental protocols for its analysis, and a summary of its involvement in key signaling pathways, tailored for researchers, scientists, and drug development professionals.

The Core Structure of this compound Sulfate

This compound sulfate is a linear polymer composed of the repeating disaccharide unit [-3Galβ1-4GlcNAcβ1-].[2] The structure of a KS chain is characterized by three principal regions: a linkage region that connects the glycan to a core protein, a repeat region of the characteristic disaccharide, and a chain capping region.[2] The structural diversity of this compound sulfate arises from variations in the linkage to the core protein, the extent and pattern of sulfation, the chain length, and the capping of the non-reducing end.

Linkage to Core Proteins: KSI, KSII, and KSIII

Based on the linkage to their core proteins, this compound sulfates are classified into three main types:

-

This compound Sulfate I (KSI): Is N-linked to asparagine (Asn) residues of core proteins through a complex N-linked oligosaccharide.[4] KSI is the predominant form in the cornea.[4]

-

This compound Sulfate II (KSII): Is O-linked to serine (Ser) or threonine (Thr) residues via an N-acetylgalactosamine (GalNAc), forming a mucin-type O-glycan structure.[4] This type is characteristic of skeletal tissues like cartilage.[2]

-

This compound Sulfate III (KSIII): Is O-linked to Ser or Thr residues through a mannose (Man) residue and is primarily found in the brain.[5]

Sulfation Patterns

Sulfation of the repeating disaccharide unit occurs at the C6 position of both galactose and N-acetylglucosamine residues. The degree and pattern of sulfation are tissue-specific and contribute significantly to the functional diversity of KS.[3] For instance, corneal KSI exhibits distinct domains, with a region of lower sulfation near the protein linkage and a highly sulfated domain at the non-reducing end.[2] In contrast, skeletal KSII is almost completely sulfated, consisting mainly of disulfated disaccharides.[5]

Core Proteins

This compound sulfate chains are covalently attached to a variety of core proteins, forming this compound sulfate proteoglycans (KSPGs). The specific core protein, in conjunction with the structure of the attached KS chains, dictates the overall function of the proteoglycan. In the cornea, the primary KSPGs are lumican, keratocan, and mimecan.[6] In cartilage, aggrecan is the major core protein carrying KS chains.[2]

Quantitative Data on this compound Sulfate Structure

The following tables summarize key quantitative data regarding the structure of this compound sulfate from various sources.

| Property | Corneal KSI | Non-Corneal KSI (e.g., in Fibromodulin) | Cartilage KSII |

| Chain Length (Disaccharide Units) | 8-32[6] | 8-9[6] | 5-11[2] |

| Molecular Weight (kDa) | ~15 | Shorter than corneal KS | 8.5 - 11 |

| Sulfation Pattern | Variable sulfation with distinct domains[2] | More highly sulfated than corneal KS[2] | Almost completely disulfated[5] |

| Linkage Type | N-linked to Asparagine[4] | N-linked to Asparagine[4] | O-linked to Serine/Threonine[4] |

| Core Proteins | Lumican, Keratocan, Mimecan[6] | Fibromodulin, Osteoadherin, PRELP[2] | Aggrecan[2] |

Table 1: Comparative Properties of this compound Sulfate Types.

| Tissue | Species | Predominant Type | Chain Length (Disaccharide Units) | Molecular Weight (kDa) | Key Structural Features |

| Cornea | Bovine | KSI | 8-32[6] | ~15 | Highly organized sulfation domains[2] |

| Cartilage | Bovine | KSII | 5-11[2] | 8.5 - 11 | Highly sulfated with disulfated monomers[2] |

| Brain | - | KSIII | - | - | O-linked via mannose[5] |

| Bone | - | KSI | 8-9[2] | Shorter than corneal KS | Found on osteoadherin and fibromodulin[2] |

| Egg White | Chicken | - | - | ~36-41[7] | High neuraminic acid content[7] |

Table 2: Tissue-Specific Characteristics of this compound Sulfate.

Experimental Protocols for this compound Sulfate Analysis

The structural analysis of this compound sulfate is crucial for understanding its biological functions. The following are detailed methodologies for key experiments.

Extraction and Purification of this compound Sulfate from Corneal Tissue

This protocol outlines the steps for isolating KS from bovine cornea.

-

Tissue Preparation: Finely chop fresh bovine corneas.

-

Proteolysis: Digest the tissue with a protease such as papain or pronase to degrade the core proteins.[8]

-

Anion Exchange Chromatography: Apply the digest to a DEAE-cellulose column to separate the negatively charged GAGs from other components.[8]

-

Chondroitinase Digestion: Treat the GAG fraction with chondroitinase ABC to remove chondroitin (B13769445) and dermatan sulfate.[8]

-

Ethanol Precipitation: Precipitate the remaining KS with ethanol.

-

Gel Filtration Chromatography: Further purify the KS using a gel filtration column to separate based on size.

Enzymatic Digestion of this compound Sulfate for Disaccharide Analysis

Enzymatic digestion is a critical step for detailed structural analysis of KS chains. Keratanase II is a key enzyme that cleaves the β1-3 glycosidic linkage between GlcNAc and Gal.[9]

-

Enzyme: Keratanase II from Bacillus sp.

-

Substrate: Purified this compound sulfate (1-100 ng).

-

Buffer: 5 mM sodium acetate (B1210297) buffer, pH 6.0.

-

Incubation: Incubate the reaction mixture at 37°C for 24 hours.[10]

-

Enzyme Inactivation: Heat the sample to inactivate the enzyme.

-

Filtration: Filter the digest through a molecular weight cutoff filter (e.g., 30 kDa) to remove any undigested material and the enzyme.[10] The filtrate containing the disaccharides is then ready for analysis.

Mass Spectrometry for Disaccharide Composition Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantitative analysis of KS-derived disaccharides.[7]

-

Chromatography:

-

Column: A graphitized carbon column (e.g., Hypercarb) or an amino-propyl column (e.g., Capcell Pak NH2 UG80) is typically used for separation.[7][11]

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) is commonly employed.[11]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple reaction monitoring (MRM) is utilized for high sensitivity and specificity to detect the monosulfated (Gal-GlcNAc(6S)) and disulfated (Gal(6S)-GlcNAc(6S)) disaccharides.[7]

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the anomeric configurations, linkage positions, and sulfation patterns of KS.

-

Sample Preparation:

-

Dissolve 5-25 mg of purified KS in a deuterated solvent (e.g., D₂O).

-

Ensure the sample is free of solid particles by filtering it into the NMR tube.[12]

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

Data Acquisition:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.

-

-

Data Analysis:

-

Assign the chemical shifts of the sugar residues and sulfate groups to determine the detailed structure of the KS chain.

-

This compound Sulfate in Signaling Pathways

This compound sulfate proteoglycans are not merely structural components but also active participants in cellular signaling, modulating the activity of various growth factors and signaling molecules.

TGF-β Signaling

Transforming Growth Factor-β (TGF-β) is a key regulator of cell growth, differentiation, and extracellular matrix production. In chondrocytes, TGF-β signaling plays a crucial role in maintaining cartilage homeostasis.[13] this compound sulfate on the surface of chondrocytes can modulate TGF-β signaling by influencing the interaction of TGF-β with its receptors. This can impact downstream signaling through both Smad-dependent and Smad-independent pathways, ultimately affecting chondrocyte proliferation and differentiation.[13][14]

FGF Signaling

Fibroblast Growth Factors (FGFs) are critical for a wide range of cellular processes, including proliferation, migration, and differentiation. The interaction of FGFs with their receptors (FGFRs) is often dependent on the presence of heparan sulfate. However, this compound sulfate has also been shown to interact with FGFs, such as FGF2, and can modulate their signaling activity.[15] This interaction can either enhance or inhibit FGF signaling depending on the specific context and the structure of the KS chain, thereby influencing processes like corneal wound healing.[15]

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton and are involved in processes such as cell migration and axon guidance.[16] In the central nervous system, chondroitin sulfate proteoglycans are well-known inhibitors of axonal regeneration, often acting through the RhoA/ROCK pathway.[17] Emerging evidence suggests that this compound sulfate proteoglycans also play a role in regulating Rho GTPase signaling, particularly in the context of neuronal development and repair after injury.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. longdom.org [longdom.org]

- 4. This compound Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound sulfate - Wikipedia [en.wikipedia.org]

- 7. Analytical method for this compound sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]

- 9. Di-sulfated this compound Sulfate as a Novel Biomarker for Mucopolysaccharidosis II, IVA, and IVB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [this compound sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. researchgate.net [researchgate.net]

- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 13. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-beta signaling in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Rho-family GTPases in axon branching - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Rho/ROCK pathway mediates neurite growth-inhibitory activity associated with the chondroitin sulfate proteoglycans of the CNS glial scar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound sulfate (KS)-proteoglycans and neuronal regulation in health and disease: the importance of KS-glycodynamics and interactive capability with neuroregulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Keratan Sulfate in Shaping the Developing Central Nervous System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Keratan sulfate (B86663) (KS), a complex glycosaminoglycan, has emerged as a critical regulator of a multitude of processes during the development of the central nervous system (CNS). Far from being a mere structural component of the extracellular matrix, KS actively participates in intricate signaling pathways that govern neuronal proliferation, differentiation, migration, and the precise wiring of neural circuits. This technical guide provides a comprehensive overview of the current understanding of the role of KS in CNS development, with a particular focus on the functions of key this compound sulfate proteoglycans (KSPGs), their associated signaling cascades, and the experimental methodologies used to elucidate their functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodevelopmental disorders and CNS injury.

Introduction: The Diverse World of this compound Sulfate Proteoglycans in the CNS

This compound sulfate is a linear polysaccharide composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and galactose (Gal), which can be sulfated at various positions. These KS chains are covalently attached to core proteins to form a diverse family of this compound sulfate proteoglycans (KSPGs).[1][2][3] In the developing CNS, several key KSPGs have been identified, each with distinct expression patterns and functional roles. These include:

-

Aggrecan: A major component of perineuronal nets (PNNs), which are specialized extracellular matrix structures that enwrap the soma and proximal dendrites of certain neurons.[4]

-

Phosphacan: An extracellular variant of the receptor-type protein tyrosine phosphatase ζ (PTPRZ), which is abundantly expressed during CNS development.[1][5]

-

Abakan (also known as Brevican): A brain-specific chondroitin (B13769445) sulfate/keratan sulfate proteoglycan that is upregulated following neural injury.[6][7]

-

Lumican: A member of the small leucine-rich proteoglycan (SLRP) family, implicated in regulating axon guidance and collateralization.

-

SV2 (Synaptic Vesicle Protein 2): A transmembrane KSPG found in synaptic vesicles, suggesting a role in neurotransmission.[4]

The structural heterogeneity of KS chains, arising from variations in chain length and sulfation patterns, contributes to the diverse functional repertoire of KSPGs in the developing CNS.[3]

Data Presentation: Expression Dynamics of Key KSPGs in CNS Development

The spatiotemporal expression of KSPGs is tightly regulated during CNS development, reflecting their specific roles in different developmental processes. While a complete quantitative dataset is still an area of active research, the following tables summarize key findings on the expression of prominent KSPGs.

| KSPG | Brain Region | Developmental Stage | Expression Level Change | Reference |

| Aggrecan | Hippocampus | P12 to P60 | Gradual increase, reaching adult levels by P60. | [5] |

| Cortex | P21 to Adult | Maintained at a high level. | [8] | |

| Lumican | Corticospinal Neurons (CSNBC-lat) | P7 to P14 | Peak expression. | [9] |

| Phosphacan | Retina, Optic Chiasm, Optic Tract | E13-E15 (mouse) | Prominently expressed. | [5] |

| Cerebellum (molecular and internal granular layers) | P1 to Adult | Present. | [10] | |

| Abakan/Brevican (B1176078) | Whole Brain | Postnatal | Progressive increase until 60 dpf. | [11] |

| Hippocampus | Adult | Increased expression linked to spatial memory. | [12] |

Table 1: Developmental Expression of Key KSPGs in the Rodent Brain. P = Postnatal day, E = Embryonic day, dpf = days post fertilization.

| KSPG | Model | Finding | Quantitative Change | Reference |

| Lumican | Lumican knockout mice | Increased CSNmedial axon collateralization in the cervical spinal cord. | Statistically significant increase in collateral density. | [9] |

Table 2: Functional Quantification of KSPG Roles in CNS Development. CSN = Corticospinal Neuron.

Signaling Pathways: KS as a Modulator of Axon Guidance and Neurite Outgrowth

This compound sulfate exerts its influence on CNS development by modulating key signaling pathways, most notably the Slit-Robo pathway, which is crucial for axon guidance.

The Slit-Robo Signaling Pathway and its Interaction with this compound Sulfate

The Slit family of secreted proteins acts as repulsive cues for migrating axons by binding to their Roundabout (Robo) receptors. This interaction triggers a downstream signaling cascade that ultimately leads to cytoskeletal rearrangements and growth cone collapse, thus steering the axon away from the Slit source. Emerging evidence suggests that KSPGs can act as co-receptors in this pathway, modulating the interaction between Slit and Robo.[3][6][13] Specifically, the KS chains of KSPGs can bind to Slit proteins, potentially facilitating the formation of a signaling complex with Robo receptors and enhancing the repulsive signal.

Figure 1: this compound Sulfate-Modulated Slit-Robo Signaling Pathway.

This diagram illustrates how KSPGs can act as co-receptors for Slit2, enhancing its binding to the Robo1 receptor. This fortified signal activates srGAP, which in turn inactivates Cdc42 and activates RhoA. The activation of the RhoA-ROCK pathway leads to the reorganization of the actin cytoskeleton, culminating in growth cone collapse and axonal repulsion.

Experimental Protocols: Investigating the Role of this compound Sulfate

A variety of experimental techniques are employed to study the function of KS in CNS development. Below are detailed methodologies for some of the key experiments.

Immunohistochemistry for this compound Sulfate Proteoglycans

This protocol describes the localization of KSPGs in developing brain tissue.

Materials:

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

30% Sucrose (B13894) in PBS

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibody against the KSPG of interest (e.g., anti-Phosphacan, anti-Aggrecan)

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Microscope slides

-

Mounting medium

Procedure:

-

Tissue Preparation: Perfuse the animal with 4% PFA, dissect the brain, and post-fix overnight at 4°C. Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks. Embed the brain in OCT compound and freeze.

-

Sectioning: Cut 20-40 µm thick sections on a cryostat and collect them as free-floating sections in PBS.

-

Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C with gentle agitation. Antibody concentrations should be optimized, but a starting point of 1:500 to 1:2000 is common.

-

Secondary Antibody Incubation: Wash the sections three times in PBS. Incubate with the biotinylated secondary antibody diluted in blocking solution for 1-2 hours at room temperature.

-

Signal Amplification: Wash the sections three times in PBS. Incubate with the ABC reagent for 1 hour at room temperature.

-

Visualization: Wash the sections three times in PBS. Develop the signal using the DAB substrate kit according to the manufacturer's instructions.

-

Mounting and Imaging: Mount the sections onto microscope slides, dehydrate, clear, and coverslip with mounting medium. Image the sections using a brightfield microscope.

Figure 2: Immunohistochemistry Workflow for KSPG Detection.

Western Blotting for Quantifying KSPG Expression

This protocol allows for the quantification of KSPG protein levels in brain tissue lysates.

Materials:

-

Brain tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the KSPG of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Recommended antibody dilutions for Brevican are 0.1 µg/mL for the primary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Neurite Outgrowth Assay

This assay assesses the inhibitory or permissive effect of KSPGs on neurite extension from cultured neurons.

Materials:

-

Primary neurons (e.g., cortical or dorsal root ganglion neurons)

-

Neuronal culture medium

-

Culture plates or coverslips coated with a permissive substrate (e.g., poly-L-lysine and laminin)

-

Purified KSPG of interest

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Cell Plating: Plate primary neurons at a low density on coated culture plates or coverslips.

-

Treatment: After allowing the neurons to adhere, treat the cultures with different concentrations of the purified KSPG.

-

Culture: Culture the neurons for 24-72 hours to allow for neurite outgrowth.

-

Fixation and Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Imaging and Analysis: Acquire images of the neurons and use image analysis software to measure the length of the longest neurite or the total neurite length per neuron.

Enzymatic Digestion of Perineuronal Nets

This protocol is used to remove perineuronal nets in brain slices to study their role in synaptic plasticity and neuronal function.

Materials:

-

Acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Chondroitinase ABC (ChABC) or Keratanase II

-

Wisteria floribunda agglutinin (WFA) for PNN visualization

Procedure:

-

Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest.

-

Enzymatic Digestion: Incubate the slices in aCSF containing ChABC (e.g., 0.1-1 U/mL) or Keratanase II for 1-2 hours at 37°C. A control group should be incubated in aCSF without the enzyme.

-

Functional Assays: Following digestion, the slices can be used for electrophysiological recordings or other functional assays.

-

Verification of Digestion: To confirm the removal of PNNs, fix the slices and stain with WFA, a lectin that binds to the chondroitin sulfate component of PNNs.

Conclusion and Future Directions

This compound sulfate proteoglycans are integral players in the intricate process of CNS development. Their dynamic expression and diverse functions in axon guidance, neuronal migration, and synapse formation underscore their importance in establishing the complex architecture of the nervous system. The signaling pathways modulated by KSPGs, particularly the Slit-Robo pathway, offer promising targets for therapeutic intervention in neurodevelopmental disorders and for promoting regeneration after CNS injury.

Future research should focus on obtaining a more comprehensive quantitative understanding of the expression of all KSPGs throughout CNS development. Elucidating the precise molecular mechanisms by which KS modulates various signaling pathways, including the downstream effectors of Rho GTPases, will be crucial. Furthermore, the development of specific inhibitors or mimetics of KS-protein interactions will be instrumental in translating our fundamental understanding of KS biology into novel therapeutic strategies for a range of neurological conditions.

References

- 1. Identification of Neurocan and Phosphacan as Early Biomarkers for Open Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Sulfate Is a Multifunctional Brain Glycosaminoglycan With Instructive Capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of phosphacan and neurocan during early development of mouse retinofugal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound sulfate (KS)-proteoglycans and neuronal regulation in health and disease: the importance of KS-glycodynamics and interactive capability with neuroregulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bcan brevican [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Brevican-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphacan acts as a repulsive cue in murine and rat cerebellar granule cells in a TAG-1/GD3 rafts-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | SLITs bind this compound sulfate [reactome.org]

An In-depth Technical Guide to the Types of Keratan Sulfate: KSI, KSII, and KSIII

For Researchers, Scientists, and Drug Development Professionals

Keratan sulfate (B86663) (KS) is a unique member of the glycosaminoglycan (GAG) family, characterized by a repeating disaccharide unit of galactose and N-acetylglucosamine. Unlike other GAGs, it lacks a uronic acid component. Found predominantly in the cornea, cartilage, and central nervous system, this compound sulfate plays a pivotal role in tissue hydration, matrix organization, and cell signaling.[1][2] This technical guide provides a comprehensive overview of the three main types of this compound sulfate—KSI, KSII, and KSIII—detailing their structural distinctions, biosynthesis, tissue distribution, and functions, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Structural and Biochemical Distinctions

The classification of this compound sulfate into three types is primarily based on the nature of the linkage between the polysaccharide chain and its core protein.[1][3]

-

This compound Sulfate I (KSI): Characterized by an N-glycosidic bond, where the KS chain is linked to an asparagine residue on the core protein via a complex N-linked oligosaccharide.[1][3][4]

-

This compound Sulfate II (KSII): Defined by an O-glycosidic bond, with the KS chain attached to a serine or threonine residue on the core protein through an N-acetylgalactosamine molecule.[1][3][4]

-

This compound Sulfate III (KSIII): Also O-linked to serine or threonine, but uniquely via a mannose residue. This type is predominantly found in the brain.[1][3][4]

The core structural features and variations among the three types of this compound sulfate are summarized in the tables below.

Table 1: Core Structural Features of this compound Sulfate Types

| Feature | This compound Sulfate I (KSI) | This compound Sulfate II (KSII) | This compound Sulfate III (KSIII) |

| Linkage to Core Protein | N-linked to Asparagine[1][3][4] | O-linked to Serine/Threonine via GalNAc[1][3][4] | O-linked to Serine/Threonine via Mannose[1][3][4] |

| Repeating Disaccharide | [-3Galβ1-4GlcNAcβ1-][1] | [-3Galβ1-4GlcNAcβ1-][1] | [-3Galβ1-4GlcNAcβ1-] |

| Core Proteins | Lumican, Keratocan, Mimecan, Fibromodulin, PRELP, Osteoadherin[1] | Aggrecan[5] | Phosphacan, Abakan[3] |

Table 2: Physicochemical Properties and Modifications

| Property/Modification | This compound Sulfate I (KSI) | This compound Sulfate II (KSII) | This compound Sulfate III (KSIII) |

| Molecular Weight | ~15 kDa (Bovine Cornea)[4]; 36-41 kDa (Chicken Egg White)[6] | 8.5 - 11 kDa (Bovine Cartilage)[4] | 7 to >10 kDa (Human Brain)[7] |

| Chain Length | Corneal: 8-32 disaccharides; Non-corneal: 8-9 disaccharides[1] | 5-11 disaccharides[5] | Variable |

| Sulfation Pattern | Variable sulfation; domains of non-, mono-, and di-sulfated units[3] | Almost entirely disulfated, with occasional monosulfated units[1][3] | Highly sulfated[3] |

| Chain Capping | Up to 70% capped with N-Acetylneuraminic acid[1] | All chains capped with N-Acetylneuraminic acid[1] | Information not readily available |

| Fucosylation | Can be fucosylated | Commonly fucosylated, except in tracheal KSII[1] | Information not readily available |

Tissue Distribution and Biological Functions

The distribution of this compound sulfate types is tissue-specific, which is intrinsically linked to their diverse biological roles.

Table 3: Tissue Distribution and Key Functions

| This compound Sulfate Type | Primary Tissue Distribution | Key Biological Functions |

| KSI | Cornea (10-fold higher than in cartilage), Bone, Cartilage[1][4] | Maintains corneal transparency and hydration; regulates collagen fibril organization.[1] |

| KSII | Cartilage, Bone[1] | Resists compressive forces in joints; acts as a shock absorber.[1] |

| KSIII | Central Nervous System (Brain)[3][4] | Involved in neural development, glial scar formation, and axonal guidance.[1] |

Biosynthesis of this compound Sulfate

The biosynthesis of this compound sulfate is a complex process involving a series of glycosyltransferases and sulfotransferases. The initiation of the KS chain is dependent on the synthesis of the specific linkage region oligosaccharide for each KS type. Chain elongation then proceeds by the alternating addition of galactose and N-acetylglucosamine residues. Sulfation, primarily at the C6 position of both sugar moieties, is a critical modification that dictates the functional properties of the KS chain.

Experimental Protocols

The analysis of this compound sulfate requires specific methodologies for its extraction, purification, and characterization.

Extraction and Purification of this compound Sulfate

4.1.1. From Cornea:

-

Excise corneal tissue and manually dissect it into smaller pieces.

-

Perform proteolysis using an enzyme such as actinase E at 55°C for 24-48 hours.[8]

-

Centrifuge the resulting solution to remove large particulates and filter through a 0.22-µm filter.[8]

-

Apply the filtered solution to a pre-washed strong anion exchange spin column.[8]

-

Wash the column with a low-salt buffer and elute the GAGs with a high-salt buffer.

-

Precipitate the GAGs from the eluate by adding methanol (B129727) to a final concentration of 80% (v/v) and incubating overnight at 4°C.[8]

-

Pellet the precipitated GAGs by centrifugation.[8]

-

To isolate KS, digest the GAG pellet with chondroitinase and heparinase enzymes to remove chondroitin (B13769445) sulfate and heparan sulfate, respectively.[8]

-

Remove the digested disaccharides using a molecular weight cut-off spin column.[8]

-

Lyophilize the purified KS solution to obtain a solid sample.[8]

4.1.2. From Cartilage and Brain:

A similar protocol can be adapted for cartilage and brain tissue. The initial step involves tissue homogenization followed by protease digestion to release the proteoglycans. Subsequent steps of anion exchange chromatography and differential precipitation are used to isolate the this compound sulfate. For brain tissue, a specific protocol involves precipitation with cetylpyridinium (B1207926) chloride and ethanol.[7]

Enzymatic Digestion and Disaccharide Analysis

4.2.1. Enzymatic Digestion with Keratanase II:

-

Incubate the purified KS sample (1-100 ng) with Keratanase II (e.g., 2 mIU) in a suitable buffer (e.g., 5 mM sodium acetate, pH 6.0) at 37°C for 24 hours.[1]

-

The enzyme cleaves the β1-3 glucosaminidic linkages to galactose, requiring sulfation at the C-6 position of the adjacent N-acetylglucosamine.[9]

4.2.2. HPLC and LC-MS/MS Analysis:

-

The resulting disaccharides (monosulfated and disulfated) can be separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]

-

For LC-MS/MS, filter the digested sample and inject it into the LC-MS/MS system. A typical analysis can be completed within 5 minutes.[10]

-

This analysis provides quantitative data on the disaccharide composition, allowing for the determination of the degree of sulfation.[11]

Signaling Pathways Involving this compound Sulfate

This compound sulfate is not merely a structural component but also an active participant in cell signaling, influencing processes such as cell migration, proliferation, and differentiation.

Regulation of this compound Sulfate Biosynthesis

The biosynthesis of this compound sulfate proteoglycans (KSPGs) in corneal keratocytes is regulated by growth factors such as TGF-β1 and b-FGF. This regulation is mediated through the Rho GTPase and JNK signaling pathways. Inhibition of Rho or JNK can prevent the downregulation of KSPG expression induced by these growth factors.[12]

Axonal Guidance via the Slit-Robo Pathway

In the nervous system, this compound sulfate interacts with components of the Slit-Robo signaling pathway, which is crucial for axonal guidance. Slit proteins, which are secreted guidance cues, can bind to this compound sulfate.[13] This interaction is thought to modulate the binding of Slit to its receptor, Robo, thereby influencing downstream signaling. The Slit-Robo interaction ultimately leads to the activation of Rho GTPases, which regulate the actin cytoskeleton and are critical for growth cone steering and cell migration.[3][14]

Conclusion

The classification of this compound sulfate into KSI, KSII, and KSIII based on their protein linkage underscores the significant structural and functional diversity within this glycosaminoglycan family. Their distinct tissue distributions and varying degrees of sulfation and chain length contribute to their specialized roles in maintaining tissue architecture and modulating cellular behavior. A thorough understanding of the biochemistry of each KS type, facilitated by robust analytical techniques, is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting KS-related pathologies. The intricate involvement of this compound sulfate in key signaling pathways further highlights its importance as a regulator of fundamental cellular processes.

References

- 1. This compound sulfate - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. This compound sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Sulphate|For Research [benchchem.com]

- 5. Skin Cancers and the Contribution of Rho GTPase Signaling Networks to Their Progression [mdpi.com]

- 6. This compound sulfate glycosaminoglycan from chicken egg white - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and partial characterization of this compound sulphate from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of bovine corneal this compound sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Content and sulfation pattern of this compound sulfate in hip osteoarthritis using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Reactome | SLITs bind this compound sulfate [reactome.org]

- 14. This compound sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]

The Core Proteome of Keratan Sulfate: A Technical Guide for Researchers

Keratan sulfate (B86663) proteoglycans (KSPGs) are a specialized class of macromolecules crucial for the structural integrity and physiological function of a wide range of tissues, including the cornea, cartilage, bone, and the central nervous system.[1][2][3] Their unique properties arise from the covalent attachment of sulfated glycosaminoglycan chains, known as this compound sulfate (KS), to a core protein.[1] This guide provides an in-depth exploration of the primary core proteins that are modified by this compound sulfate, offering quantitative data, detailed experimental methodologies, and a visual representation of associated signaling pathways to aid researchers and drug development professionals in this field.

Principal this compound Sulfate Core Proteins

Several distinct core proteins have been identified as carriers of this compound sulfate chains. These proteins belong to different families and exhibit diverse tissue distribution and functions. The major KSPG core proteins include members of the Small Leucine-Rich Proteoglycan (SLRP) family and the large aggregating proteoglycan, Aggrecan.[1][2][4]

Small Leucine-Rich Proteoglycans (SLRPs)

This family of proteins is characterized by the presence of leucine-rich repeat motifs and plays a significant role in the organization of the extracellular matrix, particularly in collagen fibrillogenesis.[5][6][7] Several SLRPs are known to be modified with KS chains.[2][7]

-

Lumican: A major KSPG in the corneal stroma, lumican is essential for maintaining corneal transparency by regulating collagen fibril organization.[5][6][8] Lumican-null mice exhibit corneal opacity and altered collagen fibril structure.[5][6][8] Beyond the cornea, lumican is also found in various other connective tissues like the sclera, aorta, and skin.[8]

-

Keratocan: Predominantly expressed in the cornea, keratocan is another key KSPG involved in maintaining the highly organized structure of the corneal stroma.[8][9] While mutations in the keratocan gene (KERA) can lead to cornea plana in humans, keratocan-null mice show a less severe phenotype compared to lumican-null mice, suggesting distinct roles for these two closely related proteins.[5][6][9]

-

Mimecan (or Osteoglycin): Initially identified in bone, Mimecan is also one of the three major KSPGs in the cornea, alongside lumican and keratocan.[10][11][12] It is a product of the osteoglycin gene and is involved in the regulation of collagen fibril diameter.[10][11]

-

Fibromodulin (B1180088): Found in cartilage and other connective tissues, fibromodulin is an SLRP that can be modified with N-linked this compound sulfate chains.[1][13][14] These KS chains are typically shorter than those found in the cornea.[1] Fibromodulin plays a role in collagen fibrillogenesis and can influence tissue biomechanics.[14]

-

PRELP (Proline/Arginine-Rich End Leucine-Rich Repeat Protein): Located in the extracellular matrix of connective tissues like cartilage and bone, PRELP contains minimally sulfated KS chains.[1][15] Its function is associated with cellular adhesion and anchoring basement membranes.[15]

-

Osteoadherin: This bone-specific proteoglycan is modified by N-linked KS chains and is involved in bone matrix organization.[1]

Lectican Family

-

Aggrecan: A large proteoglycan that is a major structural component of cartilage.[2][4][16] Its core protein is extensively decorated with both chondroitin (B13769445) sulfate and this compound sulfate chains, which contribute to its ability to withstand compressive forces in joints by imbibing water.[2][4][16] Aggrecan is also present in the central nervous system, where it forms perineuronal nets.[17]

Quantitative Data on this compound Sulfate Core Proteins

The following tables summarize key quantitative parameters for the principal KSPG core proteins. This data is essential for comparative analysis and for designing experiments in cell and molecular biology.

| Core Protein | Family | Molecular Weight (Core Protein) | Tissue Distribution | Key Functions |

| Lumican | SLRP | ~37 kDa | Cornea, Sclera, Aorta, Cartilage, Skin, Lung, Kidney[5][8] | Regulation of collagen fibrillogenesis, corneal transparency, wound healing[5][6][8] |

| Keratocan | SLRP | ~37-50 kDa | Cornea (predominantly)[8][9] | Maintenance of corneal transparency, regulation of collagen matrix[5][8][9] |

| Mimecan | SLRP | ~25 kDa (processed form) | Cornea, Bone, and numerous other tissues[10][11] | Regulation of collagen fibril diameter and interfibrillar spacing[10] |

| Fibromodulin | SLRP | ~42 kDa | Cartilage, Tendon, Skin, Sclera[14] | Collagen fibrillogenesis, activation of complement pathway[14] |

| PRELP | SLRP | - | Cartilage, Bone[1][15] | Cellular adhesion, basement membrane anchorage[15] |

| Osteoadherin | - | - | Bone[1] | Bone matrix organization |

| Aggrecan | Lectican | ~220-300 kDa | Cartilage, Brain[4][16] | Resisting compressive forces in cartilage, formation of perineuronal nets[2][4][17] |

Experimental Protocols

Detailed methodologies are critical for the accurate study of KSPGs. Below are outlines of key experimental protocols frequently employed in this field.

Isolation and Purification of Fibromodulin from Human Articular Cartilage

This protocol is based on the methodology for isolating small this compound sulfate proteoglycans.

-

Tissue Extraction: Human articular cartilage is minced and extracted with 4 M guanidinium (B1211019) chloride in the presence of proteinase inhibitors.

-

Dialysis and Anion-Exchange Chromatography: The extract is dialyzed against a urea-containing buffer and applied to a DEAE-Sephacel column.

-

Elution: The column is eluted with a linear NaCl gradient. Fractions are monitored for the presence of fibromodulin using specific antibodies (e.g., via ELISA or Western blot).

-

Further Purification: Positive fractions are pooled and may be subjected to further purification steps, such as gel filtration or reverse-phase HPLC, to achieve high purity.

Enzymatic Digestion of this compound Sulfate Chains with Keratanase II

This procedure is used to release oligosaccharides from the core protein for structural analysis.

-

Sample Preparation: Purified KSPG (e.g., fibromodulin) is dissolved in a suitable buffer, typically a Tris-acetate buffer at pH 7.4.

-

Enzyme Addition: Keratanase II is added to the sample. The enzyme specifically cleaves β-1,4-galactosidic linkages in this compound sulfate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period, typically several hours to overnight, to ensure complete digestion.

-

Reaction Termination: The reaction is stopped, often by heat inactivation of the enzyme (e.g., boiling for 5 minutes).

-

Analysis of Products: The resulting oligosaccharides can be separated from the core protein and analyzed by techniques such as high-pH anion-exchange chromatography (HPAEC).[13]

Small Interfering RNA (siRNA) Knockdown of Lumican Expression

This technique is used to study the functional role of lumican by reducing its expression in vitro.

-

Cell Culture: A suitable cell line (e.g., human corneal stromal fibroblasts) is cultured to an appropriate confluency.

-

siRNA Transfection: Cells are transfected with a lumican-specific siRNA duplex using a lipid-based transfection reagent. A non-targeting siRNA is used as a negative control.

-

Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA.

-

Validation of Knockdown: The efficiency of knockdown is assessed at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting or immunofluorescence) to confirm reduced lumican expression.

-

Functional Assays: Following confirmation of knockdown, functional assays can be performed to assess the cellular consequences, such as changes in cell migration, proliferation, or extracellular matrix deposition.

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the roles of KSPGs in various signaling pathways, particularly in the nervous system. A proteomics study on corneal KS revealed its interaction with proteins involved in neural development and differentiation, including members of the Slit-Robo and Ephrin-Ephrin receptor families, which are crucial for axon guidance.[17]

Below is a conceptual workflow for identifying protein interactions with this compound sulfate using a proteomics approach.

References

- 1. This compound sulfate - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. Aggrecan - Wikipedia [en.wikipedia.org]

- 5. Roles of lumican and keratocan on corneal transparency - ProQuest [proquest.com]

- 6. Roles of lumican and keratocan on corneal transparency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keratocan, a Cornea-specific this compound Sulfate Proteoglycan, Is Regulated by Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keratocan - Wikipedia [en.wikipedia.org]

- 10. Tasheva, Mol Vis 2002; 8:407-415. [molvis.org]

- 11. Mimecan, the 25-kDa corneal this compound sulfate proteoglycan, is a product of the gene producing osteoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mimecan, the 25-kDa Corneal this compound Sulfate Proteoglycan, Is a Product of the Gene Producing Osteoglycin* | Semantic Scholar [semanticscholar.org]

- 13. The structure of the this compound sulphate chains attached to fibromodulin from human articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fibromodulin - Wikipedia [en.wikipedia.org]

- 15. This compound sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The glycosaminoglycan attachment regions of human aggrecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound sulfate (KS)-proteoglycans and neuronal regulation in health and disease: the importance of KS-glycodynamics and interactive capability with neuroregulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of Keratan Sulfate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratan sulfate (B86663) (KS) is a unique sulfated glycosaminoglycan (GAG) characterized by a repeating disaccharide unit of galactose and N-acetylglucosamine. Found predominantly in the cornea, cartilage, and the central nervous system, KS plays a pivotal role in tissue hydration, transparency, and cellular signaling. The biosynthesis of KS is a complex, multi-step process orchestrated by a series of glycosyltransferases and sulfotransferases. The expression and activity of the genes encoding these enzymes are tightly regulated, and dysregulation can lead to various pathologies, including corneal dystrophies. This technical guide provides a comprehensive overview of the genetic regulation of KS synthesis, detailing the key enzymes, signaling pathways, and experimental methodologies used to investigate this intricate biological process.

The this compound Sulfate Biosynthesis Pathway

The synthesis of this compound sulfate is a post-translational modification that occurs in the Golgi apparatus. The process involves the elongation of a polylactosamine chain and subsequent sulfation at specific positions. The core enzymes involved in this pathway are β-1,3-N-acetylglucosaminyltransferases, β-1,4-galactosyltransferases, and various sulfotransferases.

There are three main types of KS, distinguished by their linkage to a core protein:

-

This compound Sulfate I (KSI): N-linked to asparagine residues, primarily found in the cornea.

-

This compound Sulfate II (KSII): O-linked to serine or threonine residues, characteristic of cartilage.

-

This compound Sulfate III (KSIII): O-linked to serine or threonine via a mannose residue, found in the brain.

The core enzymes and their corresponding genes that are central to the elongation and sulfation of the KS chain are detailed below.

Key Enzymes and Genes in this compound Sulfate Biosynthesis

The biosynthesis of KS is a coordinated process involving multiple enzymes. The expression of the genes encoding these enzymes is a critical determinant of the presence and structure of KS in different tissues.

| Enzyme Category | Enzyme Name | Gene Name | Primary Function in KS Biosynthesis | Tissue of High Expression |

| Glycosyltransferases | β-1,3-N-acetylglucosaminyltransferase 7 | B3GNT7 | Adds N-acetylglucosamine (GlcNAc) to the growing polysaccharide chain.[1][2][3] | Cornea, Brain[1][4] |

| β-1,4-galactosyltransferase 1 | B4GALT1 | Adds galactose (Gal) to the non-reducing end of the growing chain.[2] | Widespread | |

| β-1,4-galactosyltransferase 4 | B4GALT4 | Adds galactose (Gal) to a sulfated N-acetylglucosamine residue.[3] | Cornea | |

| Sulfotransferases | Carbohydrate Sulfotransferase 1 (KSGal6ST) | CHST1 | Catalyzes the 6-O-sulfation of galactose residues.[2] | Cornea, Brain |

| Carbohydrate Sulfotransferase 2 (GlcNAc6ST1) | CHST2 | Responsible for 6-O-sulfation of N-acetylglucosamine in the embryonic brain.[1] | Brain | |

| Carbohydrate Sulfotransferase 5 (I-GlcNAc6ST) | CHST5 | Involved in GlcNAc sulfation in the adult mouse brain.[1] | Intestine, Brain | |

| Carbohydrate Sulfotransferase 6 (C-GlcNAc6ST) | CHST6 | The primary enzyme for 6-O-sulfation of N-acetylglucosamine in the human cornea.[1][2] | Cornea |

Genetic Regulation and Quantitative Gene Expression

The expression of the key biosynthetic enzymes is a major control point for KS synthesis. Studies have shown that the levels of mRNA for these enzymes vary significantly between tissues and under different physiological and pathological conditions. For instance, the differentiation of corneal stromal stem cells into keratocytes is accompanied by a marked increase in the expression of CHST6 and B3GNT7.[5][6] Conversely, exposure of keratocytes to serum, which mimics wound healing, leads to a rapid decrease in the mRNA levels of CHST1, CHST6, and B3GNT7.[2]

Quantitative Gene Expression Changes in Keratocytes

| Condition | Gene | Fold Change in mRNA Expression | Reference |

| Differentiation of corneal stromal stem cells to keratocytes | CHST6 | Upregulated | [5][6] |

| B3GNT7 | Upregulated | [5][6] | |

| Exposure of keratocytes to serum | CHST1 | Decreased | [2] |

| CHST6 | Decreased | [2] | |

| B3GNT7 | Decreased | [2] |

Signaling Pathways Regulating this compound Sulfate Synthesis

Several signaling pathways have been implicated in the regulation of KS biosynthesis, with the Transforming Growth Factor-β (TGF-β) pathway being one of the most studied.

TGF-β Signaling Pathway

The TGF-β signaling pathway is known to play a crucial role in tissue development, homeostasis, and wound healing. In the context of KS synthesis, TGF-β1 has been shown to upregulate the expression of key biosynthetic enzymes in microglia following brain injury.[7] This upregulation leads to an increase in both this compound sulfate and chondroitin (B13769445) sulfate production.[7] In cultured keratocytes, TGF-β has been reported to downregulate KS biosynthesis.[8] This apparent discrepancy highlights the cell-type and context-specific effects of TGF-β signaling.

The canonical TGF-β signaling cascade involves the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[9][10] The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[9][10] These R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including those involved in KS synthesis.[9][10]

Experimental Protocols

Investigating the genetic regulation of KS synthesis requires a range of molecular and biochemical techniques. Detailed protocols for key experiments are provided below.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of KS biosynthesis genes.[11][12][13]

Materials:

-

RNA isolation kit

-

Spectrophotometer (e.g., NanoDrop)

-

Reverse transcription kit

-

Real-time PCR thermal cycler

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target and reference genes

Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Real-Time PCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest (e.g., B3GNT7, CHST6), and the cDNA template. b. Include a reaction for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Perform the real-time PCR in a thermal cycler using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[14]

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.

siRNA-Mediated Gene Knockdown

This technique is used to specifically reduce the expression of a target gene to study its function in KS biosynthesis.[15][16][17][18]

Materials:

-

Custom-synthesized siRNA targeting the gene of interest (e.g., B3GNT7, CHST6) and a non-targeting control siRNA.

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine).

-

Multi-well cell culture plates.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

-

siRNA-Transfection Reagent Complex Formation: a. Dilute the siRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

-

Transfection: Add the siRNA-transfection reagent complexes to the cells and incubate for the time recommended by the manufacturer (typically 4-6 hours).

-

Post-Transfection: Replace the transfection medium with fresh complete growth medium and incubate for 24-72 hours.

-

Analysis: Harvest the cells and analyze the knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels). Assess the impact on KS synthesis using methods such as immunoblotting with anti-KS antibodies.

Glycosyltransferase and Sulfotransferase Activity Assays

These assays measure the enzymatic activity of the key enzymes in KS biosynthesis.

Sulfotransferase Activity Assay (Radiolabeled Method): [4][19]

Materials:

-

Enzyme source (recombinant enzyme or cell lysate)

-

Acceptor substrate (e.g., this compound sulfate)

-

Donor substrate: [³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Reaction buffer

-

Stop solution

-

Scintillation cocktail and counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, enzyme source, and acceptor substrate.

-

Initiate Reaction: Start the reaction by adding [³⁵S]PAPS.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop solution.

-

Separation: Separate the radiolabeled product from the unreacted [³⁵S]PAPS (e.g., by precipitation or chromatography).

-

Quantification: Measure the radioactivity of the product using a scintillation counter to determine enzyme activity.

Non-Radiolabeled Colorimetric Assay for Glycosyltransferases and Sulfotransferases: [20][21][22]

This method relies on the detection of the nucleotide byproduct of the transferase reaction (e.g., UDP or PAP) using a coupling enzyme that releases inorganic phosphate (B84403), which is then quantified colorimetrically.[20][21][22]

Materials:

-

Enzyme source

-

Acceptor and donor substrates (non-radiolabeled)

-

Coupling phosphatase (e.g., gPAPP)

-

Malachite green phosphate detection reagent

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mix containing the reaction buffer, donor and acceptor substrates, and the coupling phosphatase.

-

Initiate Reaction: Add the glycosyltransferase or sulfotransferase to start the reaction.

-

Incubation: Incubate at 37°C for a defined time.

-

Color Development: Stop the reaction and develop the color by adding the malachite green reagent.

-

Measurement: Read the absorbance at approximately 620 nm using a microplate reader.

-

Quantification: Calculate the enzyme activity based on a standard curve of inorganic phosphate.

Immunoblotting for this compound Sulfate Proteoglycans

This technique is used to detect and quantify KS-modified proteins.[23][24][25][26]

Materials:

-

Protein extracts from cells or tissues

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer membrane (e.g., PVDF) and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-keratan sulfate antibody (e.g., 5D4)

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Antibody Incubation: a. Incubate the membrane with the primary anti-KS antibody. b. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The genetic regulation of this compound sulfate synthesis is a complex and highly controlled process that is fundamental to the function of several tissues. The expression of a specific set of glycosyltransferase and sulfotransferase genes is the primary determinant of KS biosynthesis. Signaling pathways, such as the TGF-β pathway, play a crucial role in modulating the expression of these genes in a cell-type and context-dependent manner. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate mechanisms that govern KS synthesis. A deeper understanding of these regulatory networks will be invaluable for the development of novel therapeutic strategies for diseases associated with aberrant this compound sulfate metabolism.

References

- 1. Enzyme assay of sulfotransferases for this compound sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Enzyme assay of glycosaminoglycan glycosyltransferases for this compound sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Regulatory Strategies of Differentiating Stem Cells towards Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umu.diva-portal.org [umu.diva-portal.org]

- 7. Transforming growth factor-beta1 upregulates this compound sulfate and chondroitin sulfate biosynthesis in microglias after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for siRNA-mediated Reduction of mRNA and Protein Expression in Human Placental Explants, Isolated Primary Cells and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]

- 21. researchgate.net [researchgate.net]

- 22. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. amsbio.com [amsbio.com]

- 26. Immunochemical localization of this compound sulfate proteoglycans in cornea, sclera, and limbus using a keratanase-generated neoepitope monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Distribution and Analysis of Keratan Sulfate in Tissues

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of keratan sulfate (B86663) (KS), a unique glycosaminoglycan, detailing its distribution across various tissues, its role in cellular signaling, and the key experimental protocols for its detection and quantification.

Introduction to this compound Sulfate

This compound sulfate (KS) is a linear polysaccharide, a member of the glycosaminoglycan (GAG) family, composed of a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc).[1][2] Unlike most other GAGs, it lacks a uronic acid component.[1] KS chains are covalently attached to core proteins to form this compound sulfate proteoglycans (KSPGs).[3] These molecules are integral to the extracellular matrix (ECM) and cell surfaces in numerous tissues, where they are involved in processes such as tissue hydration, collagen fibrillogenesis, cell adhesion, and cell signaling.[4][5][6]

There are three main classes of KS, distinguished by their linkage to the core protein:[2][3][7]

-

This compound Sulfate I (KS-I): N-linked to asparagine residues via a complex N-linked oligosaccharide. It is the predominant form in the cornea.[2][7]

-

This compound Sulfate II (KS-II): O-linked to serine or threonine residues via an N-acetylgalactosamine. This type is characteristic of skeletal tissues like cartilage.[2][8]

-

This compound Sulfate III (KS-III): O-linked to serine or threonine residues via a mannose residue, found primarily in the brain.[2][7][8]

The sulfation patterns of the repeating disaccharides can vary significantly, creating structural heterogeneity that is crucial for the diverse biological functions of KS.[1][4]

Tissue Distribution of this compound Sulfate

KS is widely distributed throughout the body, with particularly high concentrations in connective tissues subjected to tensional and weight-bearing forces.[4][9] The cornea is the richest known source of KS in the human body, containing amounts approximately 10 times higher than in cartilage.[3][4][8] The central nervous system, particularly the brain, is the next richest source.[4][8]

Data Presentation: this compound Sulfate in Various Tissues

The following table summarizes the distribution, type, and associated core proteins of this compound sulfate in different tissues.

| Tissue | Relative Abundance | KS Type(s) | Associated Core Proteins | Key Functions & Remarks | Citations |

| Cornea | Highest | KS-I | Lumican, Keratocan, Mimecan | Maintains tissue hydration and transparency; regulates collagen fibril organization. | [3][4][6][10] |

| Cartilage | High | KS-II, KS-I | Aggrecan, Fibromodulin | Resists compressive forces, contributes to tissue hydration and elasticity. | [3][4][11] |

| Intervertebral Disc | High | KS-II | Aggrecan | Similar to cartilage, provides hydration and shock absorption. | [4][11] |

| Brain (CNS) | High (Second to Cornea) | KS-III, KS-II | Phosphacan, SV2, Aggrecan | Neuronal development, repair, synaptic assembly, perineuronal nets, cognitive processes. | [4][7][8][12][13] |

| Bone | Present | KS-I, KS-II | Osteoadherin, PRELP, Fibromodulin | Regulation of mineralization and bone formation. | [3][4][8] |

| Tendon | Present | KS | - | Contributes to the mechanical properties of tensional connective tissue. | [4][9] |

| Epithelial Tissues | Present | KS | MUC1, Podocalyxcin | Cell adhesion, regulation of cell behavior. Sulfation status can correlate with tumor invasiveness. | [4][8] |

| Blood (Serum) | Low (ng/mL to µg/mL) | KS | Fragments from tissue turnover | Potential biomarker for cartilage catabolism in diseases like osteoarthritis. | [14][15][16] |

Experimental Methodologies for this compound Sulfate Analysis

The quantification and localization of KS in tissues require specific enzymatic and immunological techniques due to its complex structure.

Experimental Workflow Overview

The general workflow for analyzing this compound sulfate involves sample preparation, specific enzymatic digestion (where required), and detection using immunological or mass spectrometry-based methods.

Caption: General workflow for KS analysis from tissue to data.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying KS in biological fluids and tissue extracts.[14] Both competitive and sandwich formats are used.[17][18] The 5D4 monoclonal antibody, which recognizes highly sulfated KS regions, is frequently employed.[14][15]

Principle (Inhibition Assay): This method quantifies KS in a sample by its ability to inhibit the binding of a known amount of anti-KS antibody (e.g., 5D4) to a KS-coated plate. The amount of antibody that remains unbound and subsequently binds to the plate is inversely proportional to the KS concentration in the sample.[14]

Detailed Protocol Steps (based on Inhibition Assay): [14]

-

Plate Coating:

-

Prepare a solution of a standard KS-containing protein extract (e.g., from cartilage).

-

Digest the extract with Chondroitinase ABC to remove chondroitin (B13769445) sulfate, leaving KSPGs.

-

Coat a 96-well microplate with the digested extract (e.g., 120 µg extract per plate in coating buffer) and incubate.

-

Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound antigen. Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBST).

-

-

Competition Reaction:

-

Prepare serial dilutions of the KS standard and the unknown samples in a separate 96-well plate.

-

Add a fixed, diluted concentration of the primary anti-KS antibody (e.g., 5D4, 1:1000 dilution) to each well containing the standards and samples.

-

Incubate to allow the antibody to bind to the KS in the solution.

-

-

Transfer and Incubation:

-

Transfer the antibody-sample/standard mixtures from the competition plate to the KS-coated ELISA plate.

-

Incubate (e.g., 1 hour at 37°C) to allow the remaining free antibody to bind to the coated KS.

-

-

Detection:

-

Wash the plate thoroughly to remove unbound antibodies.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate.

-

Wash the plate again.

-

Add a TMB substrate solution. The color development is inversely proportional to the amount of KS in the original sample.

-

-

Measurement:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the KS concentration in the samples by comparing their absorbance to the standard curve.

-

Protocol 2: Immunohistochemistry (IHC)

IHC is used to visualize the spatial distribution of KS within tissue sections. A critical step is the enzymatic pre-treatment to unmask the antibody epitopes.[19]

Principle: Tissue sections are treated with specific enzymes to degrade other matrix components and expose KS epitopes. A primary antibody specific to KS binds to these epitopes, and a labeled secondary antibody is used for visualization via fluorescence or chromogenic detection.[20][21]

Detailed Protocol Steps: [19][20][22]

-

Tissue Preparation:

-

Fix tissue samples (e.g., in 4% paraformaldehyde), process, and embed in paraffin (B1166041) or a cryo-embedding medium.

-

Cut thin sections (e.g., 5-10 µm) and mount them on slides.

-

-

Antigen Retrieval & Digestion:

-

Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.

-

To unmask KS epitopes, digest the sections with a specific enzyme. For many anti-KS antibodies (like BKS-1), predigestion with Keratanase is required.[20] Often, a co-digestion with Chondroitinase ABC is performed to remove chondroitin sulfate.[19]

-

Incubate sections in the enzyme solution (e.g., Keratanase-I at 0.4 U/mL) for 1-3 hours at 37°C.

-

-

Blocking:

-

Wash the sections with buffer (e.g., PBS).

-

Block endogenous peroxidase activity (if using HRP-based detection) with a hydrogen peroxide solution.

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal serum from the species the secondary antibody was raised in) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary anti-KS antibody (e.g., 5D4 or BKS-1) diluted in an appropriate buffer, typically overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody & Detection:

-

Wash the sections thoroughly.

-

Incubate with a labeled secondary antibody (e.g., FITC-conjugated for fluorescence or HRP-conjugated for chromogenic detection) for 1-2 hours at room temperature.

-

If using a fluorescent label, wash and mount with a mounting medium containing a nuclear counterstain like DAPI.

-

If using an HRP-conjugate, wash and add a chromogenic substrate (e.g., DAB) until the desired color intensity develops.

-

-

Visualization:

-

Counterstain if necessary (e.g., with hematoxylin (B73222) for chromogenic detection).

-

Dehydrate, clear, and mount the slides.

-

Examine the sections under a microscope to determine the localization and relative abundance of KS.

-

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides highly sensitive and specific quantification of KS by analyzing its constituent disaccharides after enzymatic cleavage.[23][24]

Principle: KS polymers are digested into monosulfated and disulfated disaccharides using the enzyme Keratanase II.[1][25] These disaccharides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry, allowing for precise measurement of different sulfated forms.[23]

Detailed Protocol Steps: [1][23][25][26]

-

Sample Preparation:

-

Extract and purify GAGs from the tissue sample.

-

-

Enzymatic Digestion:

-

Incubate a known amount of the GAG sample (e.g., 1-100 ng) with Keratanase II (e.g., 2-10 mIU) in a suitable buffer (e.g., 5 mM sodium acetate, pH 6.0).

-

The incubation is typically carried out at 37°C for an extended period (e.g., 24 hours) to ensure complete digestion.

-

-

Filtration:

-

Filter the digested sample using a molecular weight cutoff filter (e.g., 30 kDa) to remove the enzyme and any undigested material. The filtrate containing the disaccharides is collected.

-

-

LC-MS/MS Analysis:

-

Inject a portion of the filtrate (e.g., 10 µL) into an LC-MS/MS system.

-

Chromatography: Separate the disaccharides (e.g., Gal-β-1,4-GlcNAc(6S) and Gal(6S)-β-1,4-GlcNAc(6S)) using a suitable column, such as an amine-based column (e.g., Capcell Pak NH2 UG80).[23]

-

Mass Spectrometry: Analyze the eluting disaccharides using a mass spectrometer operating in negative-ion mode with multiple reaction monitoring (MRM). This allows for highly specific detection and quantification at sub-picomole levels.[23][24]

-

-

Data Analysis:

-

Quantify the amount of each disaccharide by comparing the peak areas to those of known standards. This data can be used to determine the total amount of KS and the degree of sulfation.[23]

-

Role of this compound Sulfate in Signaling Pathways

KS is not merely a structural component; it actively participates in cell signaling. The sulfation motifs on KS chains act as recognition sites for a variety of proteins, thereby modulating cellular behavior.[4][8]

KS Interaction with the Robo-Slit Pathway

A key example of KS's role in signaling is its interaction with proteins of the Slit-Robo pathway, which is critical for axonal guidance during neural development and repair.[8][9]

-

Slit proteins are secreted ligands that bind to Robo (Roundabout) transmembrane receptors .[9]

-

Highly sulfated KS has been shown to interact directly with Slit proteins.[8]

-

This interaction can modulate the Slit-Robo signaling cascade, which results in the downstream activation of Rho family GTPases .[9][12]

-

Activation of Rho GTPases, in turn, regulates actin polymerization, leading to cytoskeletal reorganization, and influencing cell migration, shape, and proliferation.[9][12]

Caption: KS interaction with the Robo-Slit signaling pathway.

Biosynthesis and Degradation Pathways